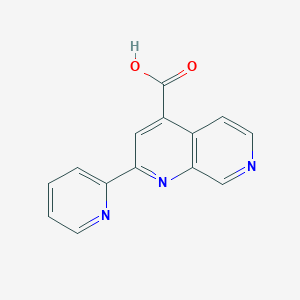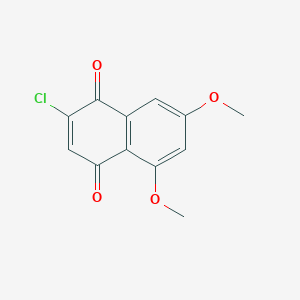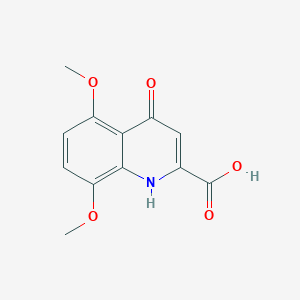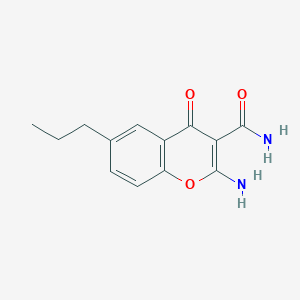
2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The ethyl ester group attached to the carboxylic acid moiety enhances its solubility and reactivity, making it a valuable compound in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylphenylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the oxazole ring, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The ester group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and targets depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-oxazole-4-carboxylic acid ethyl ester
- 2-(2-Methyl-phenyl)-oxazole-4-carboxylic acid ethyl ester
- 2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester
Uniqueness
2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility and bioavailability compared to similar compounds .
Propiedades
Número CAS |
885274-58-8 |
|---|---|
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
ethyl 2-(2-ethylphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-10-7-5-6-8-11(10)13-15-12(9-18-13)14(16)17-4-2/h5-9H,3-4H2,1-2H3 |
Clave InChI |
UZOXBIKSGINOTD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C2=NC(=CO2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



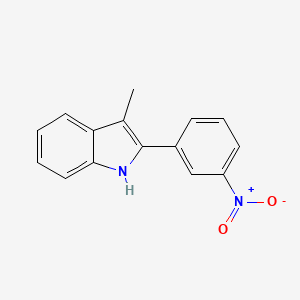
![9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline](/img/structure/B11865276.png)
![3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride](/img/structure/B11865281.png)
![3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11865283.png)
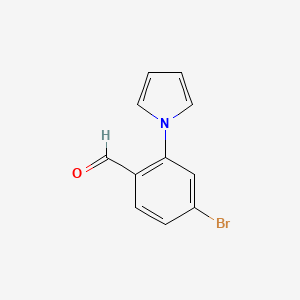
![1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11865302.png)
![7-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11865305.png)

![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dichloro-](/img/structure/B11865309.png)
